Product packaging for 4-Bromo-2-chloromethyl-6-methyl-pyrimidine(Cat. No.:)

4-Bromo-2-chloromethyl-6-methyl-pyrimidine

Cat. No.: B8191177
M. Wt: 221.48 g/mol
InChI Key: KYZUFZRNRTYAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chloromethyl-6-methyl-pyrimidine is a multifunctional heterocyclic building block designed for advanced synthetic and medicinal chemistry applications. Pyrimidine-containing scaffolds are highly important in medicinal chemistry due to their versatile biological activities and potential for structural modification, serving as key components in the design of bioactive compounds (Zohny et al., 2025) . This compound features two distinct halogen leaving groups (bromine and chloromethyl) at the 4 and 2 positions of the pyrimidine ring, which allow for sequential and selective cross-coupling reactions and nucleophilic substitutions. These reactive sites enable researchers to efficiently construct complex molecular architectures, such as pyrrolo[2,3-d]pyrimidine scaffolds, which are of significant interest in drug discovery for their antimicrobial and antitumor properties (Sun et al., 2025; RSC Adv.) . The methyl group at the 6 position can provide steric and electronic modulation, influencing the compound's reactivity and the metabolic stability of resulting derivatives. The primary research value of this reagent lies in its application as a key intermediate in the synthesis of potential therapeutic agents. Its structure makes it particularly suitable for generating targeted libraries of molecules for activity screening against various disease models. Specific research applications include the development of novel kinase inhibitors, antiviral agents, and anticancer compounds, leveraging the pyrimidine core's ability to mimic natural nucleotides and interact with biological targets (Zohny et al., 2025) . As with all such specialized intermediates, researchers are encouraged to consult the relevant scientific literature on pyrimidine chemistry to fully exploit its synthetic potential. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrClN2 B8191177 4-Bromo-2-chloromethyl-6-methyl-pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(chloromethyl)-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-4-2-5(7)10-6(3-8)9-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZUFZRNRTYAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloromethyl 6 Methyl Pyrimidine Derivatives

Nucleophilic Substitution Reactions at the Chloromethyl Group

The 2-chloromethyl group on the pyrimidine (B1678525) ring is susceptible to nucleophilic attack, behaving as a typical benzylic-like halide. This reactivity allows for the introduction of a wide variety of functional groups at this position.

Scope and Limitations of Nucleophilic Attack

The chloromethyl group readily undergoes substitution with a diverse array of nucleophiles. Common nucleophiles include amines, thiols, alcohols, and carbanions. The reaction generally proceeds via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions, particularly with weaker nucleophiles and polar protic solvents that can stabilize a potential carbocation intermediate.

The scope of nucleophiles is broad; however, sterically hindered nucleophiles may react more slowly or require more forcing conditions. Very strong bases can lead to side reactions, such as elimination or reaction at the pyrimidine ring itself, although the chloromethyl group is generally the more reactive site for nucleophilic substitution compared to the C4-bromo position under non-catalyzed conditions.

While specific data for 4-Bromo-2-chloromethyl-6-methyl-pyrimidine is not extensively documented in publicly available literature, the reactivity can be inferred from similar 2-chloromethylpyrimidine systems. For instance, reactions of 2-chloromethylpyrimidines with various nucleophiles have been reported to proceed efficiently.

Table 1: Representative Nucleophilic Substitution Reactions on 2-Chloromethylpyrimidine Analogs

NucleophileProductReaction ConditionsYield (%)
Morpholine2-(Morpholinomethyl)pyrimidine derivativeK₂CO₃, CH₃CN, refluxHigh
Sodium thiophenoxide2-(Phenylthiomethyl)pyrimidine derivativeDMF, room temperatureGood
Sodium methoxide2-(Methoxymethyl)pyrimidine derivativeMethanol, refluxModerate to High
Diethyl malonateDiethyl (pyrimidin-2-ylmethyl)malonate derivativeNaH, THF, 0 °C to rtGood

Influence of Reaction Conditions and Nucleophile Structure

The outcome of nucleophilic substitution at the chloromethyl group is significantly influenced by the reaction conditions and the nature of the nucleophile.

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used as they can dissolve a wide range of reactants and accelerate SN2 reactions. Polar protic solvents like ethanol (B145695) or water can also be used, particularly for reactions with weaker nucleophiles, but may lead to solvolysis as a side reaction.

Base: The presence of a base is often necessary to neutralize the HCl generated during the reaction or to deprotonate the nucleophile. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (triethylamine, diisopropylethylamine). The choice of base can influence the reaction rate and selectivity.

Temperature: The reaction temperature can be varied to control the reaction rate. Many substitutions proceed at room temperature, while others may require heating to achieve a reasonable rate.

Nucleophile Strength and Steric Hindrance: Stronger, less sterically hindered nucleophiles generally react faster. For example, primary amines react more readily than secondary amines, and thiols are typically more nucleophilic than alcohols.

Reactions Involving the Bromo Substituent on the Pyrimidine Ring

The bromo substituent at the C4 position of the pyrimidine ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a widely used method for the formation of C-C bonds and is tolerant of a wide range of functional groups. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction couples the bromopyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a reliable method for the synthesis of aryl-alkyne structures. The Sonogashira coupling of bromo-substituted pyrazolo[1,5-a]pyrimidines has been shown to be an effective transformation. nih.gov

Heck Coupling: The Heck reaction involves the coupling of the bromopyrimidine with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base. Studies on 6-bromo[2,3-d]thienopyrimidines have demonstrated the utility of the Heck reaction for C-C bond formation. rsc.orgresearchgate.net

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner with the bromopyrimidine, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a drawback. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyrimidine with an amine in the presence of a palladium catalyst and a suitable ligand. It is a powerful method for the synthesis of arylamines. researchgate.netwikipedia.orgmdpi.comorganic-chemistry.orglibretexts.orgnih.gov

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on 4-Bromopyrimidine Analogs

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O4-Arylpyrimidine
SonogashiraTerminal alkynePd(PPh₃)₄/CuIEt₃NTHF4-Alkynylpyrimidine
HeckAlkenePd(OAc)₂K₂CO₃DMF/H₂O4-Alkenylpyrimidine
StilleOrganostannanePd(PPh₃)₄-Toluene4-Aryl/Alkylpyrimidine
Buchwald-HartwigAminePd₂(dba)₃/XPhosNaOtBuToluene4-Aminopyrimidine

Other Reactivity Modes of Aryl Bromides in Pyrimidines

Besides metal-catalyzed cross-coupling, the bromo substituent can participate in other transformations, although these are generally less common. Under certain conditions, nucleophilic aromatic substitution (SNAr) can occur at the C4 position, particularly with strong nucleophiles and if the pyrimidine ring is further activated by electron-withdrawing groups. However, the C4 position in pyrimidines is generally more susceptible to SNAr than the C2 position. youtube.com

Derivatization Strategies and Applications As a Synthetic Intermediate

Synthesis of Complex Pyrimidine-Containing Architectures

The unique arrangement of reactive groups in 4-bromo-2-chloromethyl-6-methyl-pyrimidine facilitates the construction of intricate molecular frameworks, including fused and multi-substituted pyrimidine (B1678525) derivatives.

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused and annulated heterocyclic systems. The bromo and chloromethyl groups can undergo intramolecular or intermolecular cyclization reactions with appropriate reagents to form new rings fused to the pyrimidine core. For instance, reaction with a binucleophilic reagent can lead to the formation of a new heterocyclic ring by displacing both halogens. This strategy is instrumental in the synthesis of novel bicyclic and polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Reagent TypePotential Fused SystemReaction Conditions
Dinucleophile (e.g., diamine)Pyrimido-diazepineBase-mediated condensation
Amino-thiolThiazolo-pyrimidineStepwise or one-pot reaction
Hydrazine derivativePyrimido-pyridazineCyclocondensation

This table is illustrative and based on the general reactivity of similar compounds.

The differential reactivity of the C4-bromo and the C2-chloromethyl groups allows for the stepwise introduction of various substituents, leading to the formation of multi-substituted pyrimidine derivatives. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of aryl, heteroaryl, or alkyl groups. The chloromethyl group at the 2-position is reactive towards a wide range of nucleophiles, allowing for the introduction of amines, alcohols, thiols, and other functional groups. This sequential derivatization provides a powerful tool for creating a library of diverse pyrimidine compounds.

Reaction TypePosition of SubstitutionReagentsResulting Structure
Nucleophilic Aromatic SubstitutionC4Amines, Alkoxides4-Amino/Alkoxy-2-chloromethyl-6-methyl-pyrimidine
Suzuki CouplingC4Arylboronic acids4-Aryl-2-chloromethyl-6-methyl-pyrimidine
Nucleophilic SubstitutionC2-methylThiols, Azides4-Bromo-2-(thiomethyl/azidomethyl)-6-methyl-pyrimidine

This table is illustrative and based on the general reactivity of similar compounds.

Utility in the Development of Research Probes and Advanced Materials

The versatility of this compound as a synthetic intermediate extends to its use in the development of specialized molecules such as research probes and functional materials.

The pyrimidine scaffold is a common feature in a vast number of biologically active compounds, including drugs and natural products. The ability to introduce a variety of functional groups onto the pyrimidine ring through the bromo and chloromethyl handles makes this compound a valuable starting material for the synthesis of novel bioactive compounds. By carefully selecting the substituents, it is possible to modulate the biological activity of the resulting molecules, targeting specific enzymes or receptors. This approach is widely used in drug discovery programs aimed at developing new therapeutic agents.

The rigid and planar nature of the pyrimidine ring, combined with the potential for extensive functionalization, makes pyrimidine derivatives attractive candidates for the development of functional materials. The introduction of chromophores, fluorophores, or other functional moieties onto the this compound core can lead to the creation of novel materials with interesting photophysical, electronic, or self-assembly properties. These materials may find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and molecular switches.

Computational Chemistry in the Study of 4 Bromo 2 Chloromethyl 6 Methyl Pyrimidine and Analogs

Quantum Mechanical Approaches (e.g., Density Functional Theory - DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to the computational study of molecules. DFT provides a robust framework for investigating the electronic structure of many-body systems, making it a cornerstone for analyzing molecular properties and reaction mechanisms. jchemrev.comijcce.ac.ir

Structural Optimization and Electronic Structure Analysis

A foundational step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as structural optimization. DFT calculations are employed to find the geometry that corresponds to the minimum energy on the potential energy surface. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For a molecule like 4-Bromo-2-chloromethyl-6-methyl-pyrimidine, DFT calculations would predict the precise spatial relationship between the pyrimidine (B1678525) ring and its various substituents. The electronic properties derived from the optimized structure are equally important. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. jchemrev.comijcce.ac.ir

Studies on halogenated pyrimidines have shown that the nature and position of the halogen substituent significantly influence the electronic structure. aip.orgnih.govacs.org For instance, the electronegativity of bromine and chlorine atoms in this compound would be expected to draw electron density away from the pyrimidine ring, affecting its aromaticity and the energies of its frontier molecular orbitals.

Illustrative Data for a Halogenated Pyrimidine Analog:

ParameterIllustrative Calculated Value
Optimized Bond Lengths (Å)
C2-N11.34
N1-C61.33
C6-C51.40
C5-C41.39
C4-N31.33
N3-C21.34
C4-Br1.89
C2-C(H2Cl)1.51
C6-C(H3)1.50
Frontier Orbital Energies (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap5.65
Note: This data is representative of typical DFT calculations for substituted pyrimidines and is not from a direct study of this compound.

Energetics and Transition State Analysis of Reaction Pathways

DFT is a powerful tool for mapping out the energetic landscape of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy, which governs the reaction rate.

For this compound, this approach could be used to study various potential reactions, such as nucleophilic substitution at the chloromethyl group or at the halogenated positions on the pyrimidine ring. Computational analysis can help elucidate the most likely reaction mechanism by comparing the activation energies of different possible pathways. researchgate.netgrowingscience.com For example, a computational study could determine whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate.

Research on the reaction mechanisms of other pyrimidine derivatives has successfully used DFT to understand their reactivity and to rationalize experimental observations. researchgate.netumsl.edu These studies provide a blueprint for how the reactivity of this compound could be investigated.

Illustrative Reaction Energetics for a Pyrimidine Analog Reaction:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.4
Intermediate+5.2
Second Transition State+18.9
Products-15.7
Note: This table represents a hypothetical reaction pathway for a substituted pyrimidine, illustrating the kind of energetic data obtained from DFT calculations.

Molecular Modeling for Reactivity Prediction and Design

Beyond quantum mechanical calculations, molecular modeling encompasses a broader range of computational techniques aimed at predicting and designing molecules with desired properties.

In Silico Prediction of Chemical Transformations

In silico (computer-based) methods are increasingly used to predict the outcomes of chemical reactions and to screen for potential reactivity. sifisheriessciences.comajpamc.com By analyzing the electronic and steric properties of a molecule like this compound, it is possible to predict which sites are most susceptible to nucleophilic or electrophilic attack. Molecular electrostatic potential (MEP) maps, for instance, can visualize the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions. acs.org

For this compound, the chloromethyl group is an expected site of reactivity, and in silico models could predict its susceptibility to substitution reactions. Furthermore, these models can help in understanding the regioselectivity of reactions, predicting which of the possible products will be preferentially formed. nih.gov

Computational Design of Novel Derivatives

One of the most exciting applications of computational chemistry is the rational design of new molecules. nih.govmdpi.com By starting with a core structure like this compound, new derivatives can be designed in silico by modifying the substituents. The properties of these virtual compounds can then be calculated and evaluated. This approach allows for the rapid screening of a large number of potential new molecules without the need for expensive and time-consuming synthesis. nih.gov

For example, if the goal is to design a derivative with a specific electronic property, such as a smaller HOMO-LUMO gap, different electron-donating or electron-withdrawing groups could be computationally attached to the pyrimidine ring. The resulting changes in the electronic structure can be calculated, and the most promising candidates can be identified for synthesis. This iterative cycle of design, prediction, and synthesis is a powerful paradigm in modern drug discovery and materials science. researchgate.net

Illustrative Data for Designed Pyrimidine Analogs:

Derivative (Modification from Core)Calculated HOMO-LUMO Gap (eV)Predicted Reactivity
Core: this compound5.65 (Hypothetical)Moderate
Analog 1: Replace -Br with -OCH35.20Increased
Analog 2: Replace -CH3 with -CF36.10Decreased
Analog 3: Replace -Cl with -F5.70Similar
Note: The data in this table is illustrative, showing how computational methods can be used to predict the properties of novel derivatives based on a parent structure.

Spectroscopic Characterization Methodologies for Academic Research on 4 Bromo 2 Chloromethyl 6 Methyl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Bromo-2-chloromethyl-6-methyl-pyrimidine, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the pyrimidine (B1678525) ring and the halogen substituents. The methyl protons (CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.5-2.8 ppm. This is consistent with methyl groups attached to a pyrimidine or pyridine (B92270) ring system researchgate.net. The chloromethyl protons (CH₂Cl) will be deshielded due to the adjacent chlorine atom and the pyrimidine ring, and their signal is anticipated to appear as a singlet in the range of δ 4.6-4.9 ppm msu.edu. The lone proton on the pyrimidine ring (at position 5) is expected to resonate as a singlet in the aromatic region, likely between δ 7.3-7.6 ppm, influenced by the adjacent bromo and methyl groups researchgate.netnih.gov.

Expected ¹H NMR Data for this compound

Group Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ 2.5 - 2.8 Singlet 3H
-CH₂Cl 4.6 - 4.9 Singlet 2H

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a broadband proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, one for each unique carbon atom.

The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. The methyl carbon (-CH₃) is expected to appear at the highest field, typically in the range of δ 20-25 ppm. The chloromethyl carbon (-CH₂Cl) will be shifted downfield due to the effect of the chlorine atom, appearing around δ 45-50 ppm. The carbons of the pyrimidine ring are expected to resonate in the aromatic region (δ 110-170 ppm). The carbon bearing the bromine atom (C4) is predicted to be in the range of δ 120-125 ppm. The unsubstituted carbon of the ring (C5) is expected around δ 130-135 ppm. The carbons at positions 2 and 6, being attached to nitrogen and other substituents, will be the most deshielded, with expected chemical shifts in the range of δ 160-170 ppm.

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
-CH₃ 20 - 25
-CH₂Cl 45 - 50
C5 130 - 135
C4 120 - 125
C2 160 - 165

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₆BrClN₂), the expected exact mass can be calculated. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 and M+4 peaks having significant intensities due to the natural abundance of the ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes. This isotopic signature is a powerful tool for confirming the presence of these halogens in the molecule.

Fragmentation patterns observed in HRMS can also provide structural information. Common fragmentation pathways for halogenated pyrimidines may involve the loss of the halogen atoms or the chloromethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile and semi-volatile compounds like this compound. In a GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and detected. The retention time from the GC provides a characteristic identifier for the compound under a specific set of conditions, while the mass spectrum confirms its identity. The presence of any unexpected peaks in the chromatogram would indicate impurities, and their mass spectra can aid in their identification researchgate.netnih.gov.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the FTIR and Raman spectra would be expected to show characteristic absorption bands for the various structural features. The pyrimidine ring itself will have a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to appear in the 1400-1600 cm⁻¹ region researchgate.net. The C-H bending vibrations of the methyl group would be observed around 1375 cm⁻¹ and 1450 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is expected in the range of 600-800 cm⁻¹. The C-Br stretching vibration is typically found at lower wavenumbers, generally in the 500-600 cm⁻¹ region researchgate.net.

Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
C=N and C=C Stretch (ring) 1400 - 1600
-CH₃ Bend 1375, 1450
C-Cl Stretch 600 - 800

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In the context of this compound derivatives, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and its substituents.

Detailed Research Findings:

The vibrational modes of the pyrimidine ring are of primary interest. The C=N and C=C stretching vibrations within the pyrimidine ring typically appear in the region of 1600-1500 cm⁻¹. The exact positions of these bands can be influenced by the nature and position of the substituents on the ring. The presence of electron-withdrawing groups, such as the bromo and chloromethyl groups, can shift these frequencies.

The C-H stretching vibrations of the methyl group are expected in the range of 2900-3050 cm⁻¹. Bending vibrations for the methyl group are also anticipated, typically appearing around 1450 cm⁻¹ and 1375 cm⁻¹.

The presence of the halogen substituents gives rise to characteristic absorptions at lower wavenumbers. The C-Cl stretching vibration of the chloromethyl group is generally observed in the range of 850-550 cm⁻¹. The C-Br stretching vibration is expected at even lower frequencies, typically between 600 and 500 cm⁻¹.

A representative FT-IR data table for a substituted pyrimidine is presented below to illustrate the typical vibrational modes.

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H Stretch
~2980Aliphatic C-H Stretch (CH₃)
~1580C=N Ring Stretch
~1550C=C Ring Stretch
~1450CH₃ Asymmetric Bending
~1375CH₃ Symmetric Bending
~750C-Cl Stretch
~580C-Br Stretch

This table is illustrative and based on data for analogous substituted pyrimidines.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

Detailed Research Findings:

For this compound derivatives, Raman spectroscopy provides valuable information about the pyrimidine ring vibrations. The symmetric ring breathing mode, a characteristic feature of aromatic rings, is often a strong and sharp band in the Raman spectrum. The position of this band is sensitive to the substitution pattern on the ring.

The C-Cl and C-Br stretching vibrations are also observable in the Raman spectrum and can provide confirmatory evidence for the presence of these functional groups. The vibrations of the methyl group will also be present.

A representative Raman data table for a substituted pyrimidine is shown below.

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H Stretch
~2990Aliphatic C-H Stretch (CH₃)
~1575C=N Ring Stretch
~1545C=C Ring Stretch
~1000Symmetric Ring Breathing
~745C-Cl Stretch
~575C-Br Stretch

This table is illustrative and based on data for analogous substituted pyrimidines.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

For a derivative of this compound, a single-crystal XRD study would reveal the planar geometry of the pyrimidine ring and the spatial orientation of its substituents. The analysis would confirm the positions of the bromo, chloromethyl, and methyl groups on the pyrimidine ring.

An illustrative table of crystallographic data for a substituted pyrimidine is provided below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.2
Volume (ų)975.6
Z4
Calculated Density (g/cm³)1.65

This table is illustrative and based on data for analogous substituted pyrimidines.

Future Prospects and Emerging Research Directions in Halogenated Pyrimidine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of halogenated pyrimidines. rasayanjournal.co.inkuey.net Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents, prompting the development of more sustainable alternatives. rasayanjournal.co.in Key areas of innovation include the adoption of solvent-free reaction conditions, energy-efficient technologies, and biocatalysis.

Mechanochemistry and Solvent-Free Reactions: A notable advancement is the use of mechanical grinding for the iodination of pyrimidine (B1678525) derivatives, which avoids toxic reagents and acidic conditions like sulfuric and nitric acid. mdpi.comnih.gov This solid-state approach, using iodine and silver nitrate, offers short reaction times (20-30 minutes), high yields (70-98%), and a significantly improved environmental profile by eliminating the need for solvents. mdpi.comnih.gov

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses are becoming increasingly prevalent. rasayanjournal.co.inkuey.net These techniques can dramatically reduce reaction times, increase product yields, and simplify workup procedures compared to conventional heating methods. kuey.net

Biocatalysis: The use of enzymes as biocatalysts offers an eco-friendly alternative to traditional chemical synthesis, providing high regio-, stereo-, and enantioselectivity. nih.gov Enzymes sourced from thermophiles, which are stable at high temperatures, are particularly valuable for industrial applications. nih.gov Key enzymes in the purine and pyrimidine salvage pathways, such as nucleoside phosphorylases and 2'-deoxyribosyltransferases, are being harnessed for the synthesis of various nucleic acid analogs. nih.gov

Table 1: Comparison of Synthetic Protocols for Pyrimidine Derivatives
ParameterTraditional SynthesisGreen/Sustainable Protocols
SolventsOften uses hazardous and volatile organic solvents.Aqueous media, ionic liquids, or solvent-free conditions (mechanochemistry). rasayanjournal.co.inkuey.netnih.gov
ReagentsMay involve toxic and corrosive reagents (e.g., strong acids). mdpi.comEmploys safer, recyclable, or biocatalytic reagents. kuey.netnih.gov
Energy ConsumptionRelies on conventional heating, often for extended periods.Utilizes energy-efficient methods like microwave or ultrasound irradiation. rasayanjournal.co.in
Reaction TimeCan range from several hours to days.Significantly reduced, often to minutes. kuey.netmdpi.com
Yield & PurityVariable, often requiring extensive purification.Generally high yields with simpler workup and purification. kuey.netnih.gov
SafetyRisks associated with hazardous materials and intermediates.Improved safety, especially with continuous flow systems that handle hazardous intermediates in situ. nih.gov

Exploration of Unconventional Reactivity and Catalytic Systems

The functionalization of the pyrimidine core is moving beyond classical methods, with a focus on activating previously inert bonds and employing novel catalytic systems. These advancements allow for more direct and efficient synthetic routes to complex derivatives.

Direct C–H Functionalization: A significant area of research is the direct functionalization of carbon-hydrogen (C–H) bonds on the pyrimidine ring. thieme-connect.comcolab.ws This strategy avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. Transition-metal catalysis, particularly with palladium, has been successfully used for the regioselective arylation and olefination at the C5-position of 2-aminopyrimidines. rsc.org These reactions can proceed through various catalytic cycles, including Pd(II)/Pd(IV) and Pd(0)/Pd(II), to couple pyrimidines with aryl halides or alkenes. rsc.orgthieme-connect.com For a molecule like 4-Bromo-2-chloromethyl-6-methyl-pyrimidine, such methods could enable direct modification of the C5-position, adding another layer of structural diversity.

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under mild conditions. mdpi.comacs.org This approach can facilitate transformations that are difficult to achieve with traditional methods. acs.org For instance, photoredox catalysis has been used for the site-selective C–H acylation of pyridinium salts, a strategy that could be adapted for pyrimidines. acs.org The mechanism often involves a photocatalyst, which, upon light absorption, engages in a single-electron transfer with a substrate to generate a radical that drives the reaction forward. acs.orgyoutube.com

Electrosynthesis: Electro-organic synthesis provides a sustainable and powerful platform for constructing pyrimidine derivatives. researchgate.net By using electricity to drive redox reactions, this method can often be performed in aqueous solutions without the need for toxic reagents or harsh conditions. researchgate.net Anodic electrochemical methods have been effectively used for C–H functionalization and the formation of C–N bonds, generating radical intermediates under mild conditions. researchgate.net

Table 2: Emerging Catalytic Systems in Pyrimidine Chemistry
Catalytic SystemDescriptionExample ApplicationPotential for this compound
Palladium CatalysisEnables direct C–H/C–X cross-coupling reactions. thieme-connect.comC5-arylation of 2-aminopyrimidines with aryl halides. rsc.orgSelective functionalization at the C5-H position.
Photoredox CatalysisUses visible light to generate reactive radical intermediates for bond formation. mdpi.comSite-selective C–H acylation of N-alkoxypyridinium salts. acs.orgNovel functionalization at C-H or C-Halogen bonds.
ElectrosynthesisUtilizes electrical current to drive redox reactions under mild, often aqueous, conditions. researchgate.netOxidation of catechols in the presence of aminopyrimidines to form new C-N bonds. researchgate.netGreen synthesis of derivatives via electrochemical coupling.

Advanced Computational-Experimental Workflows for Chemical Discovery

The integration of computational chemistry with automated experimental techniques is accelerating the discovery of new halogenated pyrimidines with desired properties. This synergy allows for the rapid design, synthesis, and testing of novel compounds.

Computational Modeling and DFT Studies: Density Functional Theory (DFT) is a key computational tool for investigating the electronic structure, reactivity, and spectroscopic properties of halogenated pyrimidines. acs.orgacs.org DFT calculations can predict how halogen substitution affects the properties of the pyrimidine ring, providing insights into chemical reactivity and guiding the design of new molecules. acs.orgnih.govnih.gov Such studies have been used to analyze the effects of bromine and chlorine substituents on the pyrimidine core, rationalizing experimental observations from X-ray photoemission spectroscopy (XPS). acs.org

Automated Synthesis Platforms: The data generated from computational models can be fed directly into automated synthesis platforms. These systems use robotics and flow chemistry to perform reactions, purify products, and analyze results with minimal human intervention. nih.govyoutube.com For instance, the SynFini™ platform utilizes AI to design and optimize synthetic routes, which are then executed by an automated system. youtube.com Such platforms can be used for the sequential microwave-assisted synthesis of compound libraries, significantly reducing the time required compared to conventional methods. scispace.com This approach enables the rapid exploration of the chemical space around a core scaffold like this compound.

Table 3: Components of an Integrated Chemical Discovery Workflow
StageComputational ToolsExperimental TechniquesOutcome
DesignAI-driven route design, Density Functional Theory (DFT) for property prediction. acs.orgyoutube.com-Prioritized synthetic routes and target molecules with predicted properties.
Synthesis-Automated flow chemistry platforms, robotic liquid handlers, microwave synthesizers. nih.govscispace.comRapid, automated synthesis of target compounds and libraries.
Analysis & Purification-Integrated automated purification systems (e.g., HPLC), real-time analytical feedback. youtube.comnih.govPurified compounds with confirmed structures.
Screening-High-throughput screening (HTS) assays. researchgate.netIdentification of "hit" compounds with desired activity.
Feedback LoopMachine learning models trained on experimental data.Data from synthesis and screening.Refinement of predictive models and design of next-generation molecules.

High-Throughput Synthesis and Screening in Pyrimidine Research

To navigate the vast chemical space of possible pyrimidine derivatives, high-throughput synthesis and screening methods are essential. These technologies allow for the creation and evaluation of massive compound libraries in a time- and resource-efficient manner.

DNA-Encoded Libraries (DELs): DNA-Encoded Library technology (DEL) is a revolutionary approach for discovering new drug candidates. nih.govwikipedia.org In this method, each small molecule in a library is covalently attached to a unique DNA barcode that records its synthetic history. acs.orgvipergen.com This allows for the synthesis of libraries containing millions or even billions of compounds, which can be screened simultaneously in a single tube against a biological target. nih.govvipergen.com Pyrimidine scaffolds are ideal for DEL synthesis due to their versatility and prevalence in known drugs. acs.org This technology dramatically accelerates the hit identification phase of drug discovery. wikipedia.org

Parallel and Automated Synthesis: Solution-phase parallel synthesis using automated platforms is another key strategy for rapidly generating libraries of pyrimidine derivatives. nih.gov Robotic systems can dispense reagents into 24- or 96-well reaction blocks, allowing for the simultaneous synthesis of hundreds of compounds. scispace.comnih.gov These libraries can then be purified using automated systems and submitted for high-throughput screening. nih.gov

High-Throughput Screening (HTS): Once synthesized, pyrimidine libraries are evaluated using HTS assays to identify compounds with biological activity. researchgate.net For example, a screen of 200,000 small molecules identified a 4,6-disubstituted pyrimidine as a potent inhibitor of the Heat Shock Factor 1 (HSF1) stress pathway, a target in cancer therapy. researchgate.net The data from these screens provide crucial structure-activity relationships that guide the optimization of lead compounds. nih.govnih.gov

Table 4: High-Throughput Methodologies in Pyrimidine Research
MethodologyPrincipleTypical Library SizeKey Advantage
DNA-Encoded Libraries (DEL)Each molecule is tagged with a unique DNA barcode for identification. Screening is done on pooled libraries. wikipedia.org106 - 109Massive scale, rapid screening of vast chemical space with minimal target protein. vipergen.com
Automated Parallel SynthesisRobotic systems perform simultaneous synthesis of individual compounds in multi-well plates. scispace.comnih.gov102 - 104Rapid generation of focused libraries for lead optimization; compounds are ready for diverse assays.
High-Throughput Screening (HTS)Automated testing of large numbers of compounds for activity in a specific biological assay. researchgate.net104 - 106Rapidly identifies active "hits" from large compound collections.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-bromo-2-chloromethyl-6-methyl-pyrimidine in laboratory settings?

  • Methodological Answer :

  • Use PPE: Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes if toxic vapors (e.g., HCl, Br₂) are generated .
  • Waste disposal: Segregate halogenated organic waste and transfer to certified hazardous waste facilities to prevent environmental contamination .
  • Cross-contamination prevention: Use disposable filter pipette tips and dedicated spatulas for weighing. Clean equipment with ethanol or acetone post-use .

Q. How can synthetic routes for this compound be optimized for higher yields?

  • Methodological Answer :

  • Reduction conditions : For intermediates like nitro-to-amine conversions, use stannous chloride (SnCl₂) in HCl at 273 K (0°C) to minimize side reactions (e.g., over-reduction) .
  • Solvent selection : Recrystallize from acetonitrile or ethyl acetate for high-purity products (>90% yield) .
  • Catalytic systems : Nickel-based catalysts (e.g., NiCl₂/PPh₃) improve coupling reactions for brominated pyrimidines, as seen in analogous syntheses .
Optimization Parameters Example Conditions Outcome
Temperature273 K (0°C) for nitro reduction90% yield
SolventAcetonitrile recrystallizationPurity >95%
CatalystNiCl₂/PPh₃Enhanced coupling efficiency

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) gradients to separate halogenated impurities .
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter to remove polymeric byproducts .
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure (e.g., 0.1 mmHg) minimizes thermal degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and spectroscopic properties of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d,p) level to predict NMR chemical shifts (e.g., δ ~8.5 ppm for pyrimidine protons) .
  • IR/Raman analysis : Simulate vibrational modes to identify C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches .
  • Reactivity indices : Calculate Fukui functions to identify electrophilic sites (e.g., C-2 chloromethyl group) for nucleophilic substitution .

Q. What crystallographic strategies resolve structural ambiguities in halogenated pyrimidine derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Solve structures via direct methods (SHELXS) and refine with SHELXL .
  • Hydrogen bonding analysis : Identify N–H···N and C–H···Br interactions to explain supramolecular packing (e.g., 2D networks in bc plane) .
Crystallographic Data Example Values
Space groupMonoclinic, P2₁/c
Unit cell parametersa = 8.92 Å, b = 10.34 Å, c = 14.56 Å, β = 101.6°
R-factor0.044 (I > 2σ(I))

Q. How do substituents (Br, Cl, CH₃) influence the stability and reactivity of this compound?

  • Methodological Answer :

  • Steric effects : The 6-methyl group reduces rotational freedom, stabilizing planar pyrimidine rings (RMSD <0.1 Å) .
  • Electronic effects : Bromine’s electronegativity increases C-4 electrophilicity, facilitating Suzuki-Miyaura couplings .
  • Hydrogen bonding : Chloromethyl groups participate in C–H···O/N interactions, affecting solubility and crystallization .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :

  • Multi-technique validation : Cross-check NMR (¹³C, ¹H) with IR and mass spectrometry (HRMS) .
  • Solvent effects : Record NMR in deuterated DMSO to detect hidden proton exchange processes .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational equilibria (e.g., chloromethyl rotation barriers) .

Data Contradiction Analysis

Q. Why do reaction yields vary significantly across literature reports for analogous brominated pyrimidines?

  • Methodological Answer :

  • Catalyst purity : Trace metal contaminants (e.g., Pd in Suzuki reactions) alter turnover numbers. Use rigorously dried solvents and ligand-stabilized catalysts .
  • Oxygen sensitivity : Brominated intermediates may decompose under aerobic conditions. Conduct reactions under nitrogen/argon .
  • Byproduct formation : Monitor reactions via TLC or HPLC to terminate at optimal conversion points (e.g., 85–90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.